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molecular formula C13H13NO5S B8312786 5-(4-Methoxycarbonylmethyloxybenzyl)thiazolidine-2,4-dione

5-(4-Methoxycarbonylmethyloxybenzyl)thiazolidine-2,4-dione

Cat. No. B8312786
M. Wt: 295.31 g/mol
InChI Key: RXAKVWMVWQZZGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06469167B1

Procedure details

A suspension of 5-[4-[(carbomethoxy)methoxy]benzyl]thiazolidine-2,4-dione (100 g, 0.34 M) obtained in Example 23 or 24, N-methyl anthranilamide (58.7 g, 0.39 M) and p-toluenesulfonic acid (200 mg) was taken in a round bottom flask fitted with a mechanical stirrer, oil bath and Dean-Stark condenser. The reaction mixture was heated to reflux (Internal temperature 150-155° C., oil bath temperature 170-180° C.) for a period of 45-55 h while monitoring the reaction by TLC. After completion of the reaction, the reaction mass was cooled to 80° C. and methanol (700 ml) was added slowly through a dropping funnel. The reaction mass was allowed to attain room temperature while stirring and the solid thus obtained was filtered and washed with methanol (150 ml) and dried at 100-120° C. for 1 h to afford 5-[4-[[3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl]methoxy]benzyl]thiazolidine-2,4-dione as a white solid (71 g, Y=53%, P=98%).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
58.7 g
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH2:5][O:6][C:7]1[CH:20]=[CH:19][C:10]([CH2:11][CH:12]2[S:16][C:15](=[O:17])[NH:14][C:13]2=[O:18])=[CH:9][CH:8]=1)(OC)=O.[CH3:21][NH:22][C:23](=[O:31])[C:24]1[C:25](=[CH:27][CH:28]=[CH:29][CH:30]=1)[NH2:26].C1(C)C=CC(S(O)(=O)=O)=CC=1>CO>[CH3:21][N:22]1[C:23](=[O:31])[C:24]2[C:25](=[CH:27][CH:28]=[CH:29][CH:30]=2)[N:26]=[C:1]1[CH2:5][O:6][C:7]1[CH:8]=[CH:9][C:10]([CH2:11][CH:12]2[S:16][C:15](=[O:17])[NH:14][C:13]2=[O:18])=[CH:19][CH:20]=1

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C(=O)(OC)COC1=CC=C(CC2C(NC(S2)=O)=O)C=C1
Name
Quantity
58.7 g
Type
reactant
Smiles
CNC(C=1C(N)=CC=CC1)=O
Name
Quantity
200 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
Quantity
700 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
175 (± 5) °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was taken in a round bottom flask
CUSTOM
Type
CUSTOM
Details
fitted with a mechanical stirrer, oil bath
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
CUSTOM
Type
CUSTOM
Details
the reaction by TLC
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mass was cooled to 80° C.
CUSTOM
Type
CUSTOM
Details
to attain room temperature
CUSTOM
Type
CUSTOM
Details
the solid thus obtained
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with methanol (150 ml)
CUSTOM
Type
CUSTOM
Details
dried at 100-120° C. for 1 h
Duration
1 h

Outcomes

Product
Name
Type
product
Smiles
CN1C(=NC2=CC=CC=C2C1=O)COC1=CC=C(CC2C(NC(S2)=O)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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